molecular formula C12H19NO B13233012 2-Methyl-3-(pentan-3-yloxy)aniline

2-Methyl-3-(pentan-3-yloxy)aniline

Cat. No.: B13233012
M. Wt: 193.28 g/mol
InChI Key: RHRQXAUCLXICPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pentan-3-yloxy)aniline can be achieved through various methods. One common approach involves the methylation of aniline derivatives using methanol in the presence of cyclometalated ruthenium complexes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and catalysis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pentan-3-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-3-(pentan-3-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pentan-3-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-butanol:

    2-Methylbutan-1-ol:

Uniqueness

2-Methyl-3-(pentan-3-yloxy)aniline is unique due to its specific functional groups and structure, which confer distinct chemical and physical properties. Its combination of a methyl group and a pentan-3-yloxy group attached to an aniline ring sets it apart from other similar compounds .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-methyl-3-pentan-3-yloxyaniline

InChI

InChI=1S/C12H19NO/c1-4-10(5-2)14-12-8-6-7-11(13)9(12)3/h6-8,10H,4-5,13H2,1-3H3

InChI Key

RHRQXAUCLXICPO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1=CC=CC(=C1C)N

Origin of Product

United States

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